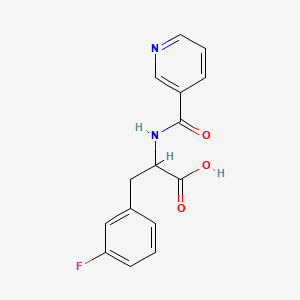
N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide, also known as THP-P, is a chemical compound that has been of interest to researchers due to its potential pharmacological applications. This compound is a nicotinamide derivative that has been synthesized and studied for its potential use in treating various medical conditions.
作用機序
N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide works by binding to certain receptors in the body, such as the cannabinoid receptor CB2 and the sigma-1 receptor. This binding activates various signaling pathways that lead to the compound's pharmacological effects. N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide has been shown to modulate the immune system, reduce inflammation, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One advantage of using N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying various biological processes. However, one limitation of using N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide is that it may have off-target effects that could complicate the interpretation of experimental results. Additionally, the synthesis of N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide is complex and may be challenging for some researchers.
将来の方向性
There are several future directions for research on N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide. One area of research could be to further investigate its potential use in treating cancer. Studies could focus on optimizing the compound's structure to improve its efficacy against cancer cells. Another area of research could be to investigate its potential use in treating neurodegenerative diseases. Studies could focus on understanding its mechanism of action in the brain and developing more potent derivatives. Overall, the potential applications of N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide are vast, and further research could lead to the development of novel therapeutics for a range of medical conditions.
合成法
The synthesis of N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide involves a multi-step process that includes the use of various reagents and solvents. The initial step involves the reaction of 3-bromothiophene with magnesium to form a Grignard reagent. This reagent is then reacted with N-(3-chloropropyl)nicotinamide to form the intermediate compound. The final step involves the reaction of the intermediate compound with piperidine to form N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide.
科学的研究の応用
N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide has been studied extensively for its potential use in treating various medical conditions. Some of the areas of research include cancer, inflammation, and neurological disorders. Studies have shown that N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(3-piperidin-1-ylpropyl)-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(19-8-4-11-21-9-2-1-3-10-21)15-5-6-17(20-13-15)16-7-12-23-14-16/h5-7,12-14H,1-4,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEGLURSMANCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CN=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Piperidin-1-YL)propyl]-6-(thiophen-3-YL)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7548510.png)
![(5-bromo-2-furyl)(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B7548523.png)
![N,N-dimethyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)aniline](/img/structure/B7548533.png)

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)
![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)



![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)

